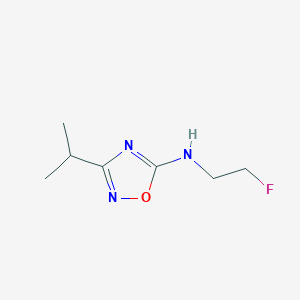

N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine

Description

Properties

Molecular Formula |

C7H12FN3O |

|---|---|

Molecular Weight |

173.19 g/mol |

IUPAC Name |

N-(2-fluoroethyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C7H12FN3O/c1-5(2)6-10-7(12-11-6)9-4-3-8/h5H,3-4H2,1-2H3,(H,9,10,11) |

InChI Key |

PKCLUWLIODFVCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NOC(=N1)NCCF |

Origin of Product |

United States |

Preparation Methods

Conventional Synthesis via Amidoximes and Acyl Halides

The foundational approach for synthesizing 1,2,4-oxadiazoles involves the heterocyclization of amidoximes with acyl halides, notably trifluoroacetyl halides, to produce the oxadiazole core. This method is well-documented in patent literature and scientific studies:

Reaction Pathway : Amidoximes (compound II) react with trifluoroacetyl halides (e.g., trifluoroacetyl chloride or trifluoroacetyl fluoride) to form the heterocyclic 1,2,4-oxadiazole ring (compound I).

-

- High yields of the desired oxadiazole.

- Reduced excess of trifluoroacetyl halides, making the process more economical and environmentally friendly.

- In-situ formation of amidoximes simplifies the process, avoiding isolation of intermediates.

One-Pot Synthesis of Oxadiazoles from Amidoximes and Carboxylic Esters

Recent advancements have introduced one-pot methodologies that streamline oxadiazole synthesis:

Methodology : Amidoximes are generated in situ from cyano compounds using hydroxylamine derivatives in the presence of bases like triethylamine, followed by cyclization with carboxylic acid esters (methyl or ethyl esters) under superbase conditions (NaOH/DMSO).

-

- Avoids isolation of amidoxime intermediates.

- Suitable for diverse substituents, enabling structural variation.

- Environmentally friendly due to the use of superbase media.

-

- Longer reaction times.

- Moderate to low yields for some derivatives.

Cycloaddition of Nitrile Oxides

An alternative route involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles:

Methodology : Nitrile oxides generated in situ react with nitriles to produce 1,2,4-oxadiazoles.

-

- Poor solubility of starting materials.

- Possible formation of regioisomeric by-products.

- Expensive catalysts and harsh conditions limit industrial applicability.

Specific Synthesis of N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine

Based on the above methodologies, the synthesis of This compound can be optimized as follows:

| Step | Description | Reagents & Conditions | Remarks |

|---|---|---|---|

| 1. | Preparation of amidoxime intermediate | Cyano precursor + hydroxylamine hydrochloride + base (triethylamine) | Solvent: methanol or ethanol; temperature: 0–25°C |

| 2. | In-situ formation of acyl halide | Trifluoroacetyl chloride or trifluoroacetyl fluoride | Equimolar to amidoxime; temperature: 0°C to room temperature |

| 3. | Cyclization to oxadiazole | Mix amidoxime with acyl halide in presence of base | Stirring at room temperature; reaction monitored by TLC |

| 4. | Introduction of 2-fluoroethyl group | Nucleophilic substitution with 2-fluoroethylamine or related derivative | Solvent: DMF or DMSO; temperature: 50–80°C |

Alternatively, for greener synthesis, the one-pot approach using amidoxime formation from cyano compounds and subsequent cyclization with trifluoroacetyl halides is recommended, reducing purification steps and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Analogues

(a) Fluorinated 1,2,4-Oxadiazole Derivatives

- N-(3-Fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine (): This compound replaces the 2-fluoroethyl group with a 3-fluorophenyl moiety and introduces a nitro group on the fused benzoxadiazole ring. However, the aromatic fluorine in this analog may reduce metabolic stability compared to the aliphatic fluorine in the target compound .

- EU Patent Compound (Example 64, ): Features a 2-fluoro-5-trifluoromethylphenyl group attached to a benzimidazole-triazole scaffold. The target compound’s aliphatic fluorine may offer similar advantages with reduced steric hindrance .

(b) Isopropyl-Substituted 1,2,4-Oxadiazoles

N-[1-(1,3,4-Oxadiazol-2-yl)ethyl]-N-(propan-2-yl)propan-2-amine ():

Shares the isopropyl group but replaces the 2-fluoroethylamine with a branched alkyl chain. The absence of fluorine likely reduces metabolic stability, while the additional oxadiazole ring may alter electronic properties .N-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide ():

Incorporates a piperidine-sulfonamide group instead of the 2-fluoroethylamine. The sulfonamide enhances solubility, but the bulky piperidine may limit bioavailability compared to the target compound’s simpler substituent .

Table 1: Key Properties of Selected 1,2,4-Oxadiazole Derivatives

- Synthetic Routes: The target compound’s synthesis likely parallels methods in and , where amidoximes or nitriles react with hydroxylamine derivatives under basic conditions. For example, 5-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile was converted to N-hydroxyimidamide using hydroxylamine HCl and triethylamine .

Biological Activity

N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine (CAS Number: 1863028-36-7) is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 173.19 g/mol. The compound features an oxadiazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 173.19 g/mol |

| CAS Number | 1863028-36-7 |

| Purity | ≥95% |

Antifungal Activity

The compound has also been explored for its antifungal properties. A patent describes its use in controlling phytopathogenic fungi, indicating that it may serve as an effective agricultural fungicide . The mechanism proposed involves disrupting fungal cell integrity and inhibiting growth through targeted action on specific pathways essential for fungal survival.

Synthesis and Evaluation

A notable study synthesized various fluorinated oxadiazole derivatives and evaluated their biological activity. Among these derivatives, those with similar structural characteristics to this compound demonstrated promising results in both anticancer and antifungal assays. The evaluation included assessing cytotoxicity against multiple cancer cell lines and measuring their efficacy in inhibiting fungal growth .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. For example:

- Cell Cycle Regulation : Similar compounds have been shown to cause G2/M phase arrest in cancer cells.

- Apoptosis Induction : The activation of caspases has been observed in related studies, leading to programmed cell death.

- Inhibition of Tubulin Polymerization : This effect disrupts normal mitotic processes in rapidly dividing cells.

Q & A

Q. What are the common synthetic routes for preparing N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine, and how do reaction conditions influence yield?

The synthesis of oxadiazole derivatives typically involves cyclization of thioamide precursors or condensation of amidoximes with carboxylic acid derivatives. For example, chloroacetyl chloride has been used to functionalize oxadiazole amines under reflux conditions with triethylamine as a base, yielding crystalline products after recrystallization . Fluorinated side chains, like the 2-fluoroethyl group, may require protection-deprotection strategies to avoid undesired side reactions. Optimizing solvent polarity (e.g., using DMF for polar intermediates) and temperature (80–100°C for cyclization) can improve yields.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : and NMR can confirm the presence of the fluoroethyl group (δ ~4.5–4.8 ppm for -CHF) and isopropyl substituents (δ ~1.2–1.4 ppm for -CH(CH)) .

- X-ray crystallography : SHELX software is widely used for small-molecule refinement, enabling precise determination of bond angles and intermolecular interactions (e.g., hydrogen bonding in the oxadiazole ring) .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns, particularly for fluorine-containing ions .

Q. How can researchers ensure the purity and stability of this compound during storage?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from pet-ether/ethanol mixtures removes impurities .

- Storage : Store in airtight containers under inert gas (N or Ar) at -20°C to prevent hydrolysis of the oxadiazole ring or degradation of the fluoroethyl group .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for 1,2,4-oxadiazole derivatives in biological assays?

- Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the oxadiazole ring enhance metabolic stability but may reduce solubility. The isopropyl group at position 3 increases lipophilicity, potentially improving membrane permeability .

- Bioactivity : Analogous compounds show anticancer activity correlated with oxadiazole ring planarity, which facilitates intercalation into DNA or enzyme binding pockets .

Q. How can computational methods like QSAR or molecular docking guide the optimization of this compound?

- QSAR modeling : Use topological indices (e.g., Wiener index) to predict physicochemical properties (logP, polar surface area) and correlate with bioactivity data .

- Docking studies : Software like AutoDock Vina can simulate interactions with targets (e.g., kinase enzymes), identifying key residues (e.g., Lys123 in ATP-binding pockets) for hydrogen bonding with the oxadiazole amine group .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., conflicting IC values)?

- Dose-response validation : Repeat assays with standardized protocols (e.g., MTT for cytotoxicity) across multiple cell lines to rule out variability .

- Metabolic stability testing : Use liver microsome assays to determine if rapid degradation underlies inconsistent in vivo vs. in vitro results .

Q. How does the fluorine substituent influence the compound’s reactivity and pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.